molecular formula C18H14O4 B12911326 3-(4-Methoxystyryl)benzofuran-2-carboxylic acid CAS No. 63405-24-3

3-(4-Methoxystyryl)benzofuran-2-carboxylic acid

Cat. No.: B12911326
CAS No.: 63405-24-3
M. Wt: 294.3 g/mol
InChI Key: SMJBCKQPDBMXCP-DHZHZOJOSA-N
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Description

3-(4-Methoxystyryl)benzofuran-2-carboxylic acid is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxystyryl)benzofuran-2-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the use of a Friedel-Crafts acylation reaction, where a benzofuran derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst . The resulting intermediate is then subjected to further reactions to introduce the methoxystyryl group and carboxylic acid functionality.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are increasingly being adopted to enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxystyryl)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a wide range of functionalized benzofuran derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Methoxystyryl)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with cellular receptors and signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxylic acid: A simpler analog without the methoxystyryl group.

    3-(4-Hydroxystyryl)benzofuran-2-carboxylic acid: Similar structure with a hydroxyl group instead of a methoxy group.

    3-(4-Methoxystyryl)benzofuran: Lacks the carboxylic acid functionality

Uniqueness

3-(4-Methoxystyryl)benzofuran-2-carboxylic acid is unique due to the presence of both the methoxystyryl group and the carboxylic acid functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

63405-24-3

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

3-[(E)-2-(4-methoxyphenyl)ethenyl]-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C18H14O4/c1-21-13-9-6-12(7-10-13)8-11-15-14-4-2-3-5-16(14)22-17(15)18(19)20/h2-11H,1H3,(H,19,20)/b11-8+

InChI Key

SMJBCKQPDBMXCP-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=C(OC3=CC=CC=C32)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C(OC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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